(Z)-6-heneicosen-11-one

Description

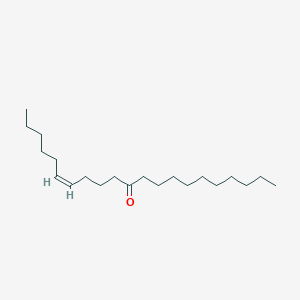

Structure

2D Structure

Propriétés

IUPAC Name |

(Z)-henicos-6-en-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h11,13H,3-10,12,14-20H2,1-2H3/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMHCDVFVPONQ-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)CCCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)CCC/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886116 | |

| Record name | (6Z)-Henicos-6-en-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54844-65-4 | |

| Record name | (Z)-6-Heneicosen-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54844-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-6-Heneicosen-11-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054844654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Heneicosen-11-one, (6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (6Z)-Henicos-6-en-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HENEICOSEN-11-ONE, (6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H4B905AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling (Z)-6-Heneicosen-11-one: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-Heneicosen-11-one is a long-chain aliphatic ketone that functions as a potent sex pheromone for several species of tussock moths, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata). First identified in the mid-1970s, this semiochemical plays a crucial role in the reproductive behavior of these insects, making it a key target for pest management strategies and a subject of interest in chemical ecology and organic synthesis. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its spectroscopic data.

Discovery and Isolation

The initial discovery and isolation of this compound as a sex pheromone were reported by Smith, Daterman, and Daves in 1975 from the Douglas-fir tussock moth, Orgyia pseudotsugata.[1] The process involved the extraction of the pheromone from the abdominal tips of virgin female moths. Later studies also identified this compound in other tussock moth species, including Orgyia detrita and the small tussock moth, Orgyia postica.[2][3]

Experimental Protocol: Isolation from Orgyia pseudotsugata

The following is a generalized protocol based on typical pheromone isolation techniques from that era.

1. Insect Rearing and Collection:

-

Douglas-fir tussock moth larvae are reared on a diet of fir needles.

-

Pupae are segregated by sex to ensure virgin females upon emergence.

-

Abdominal tips of 2- to 3-day-old virgin female moths are excised during their calling period (typically in the latter half of the night).

2. Extraction:

-

The excised abdominal tips are immersed in a minimal volume of a non-polar solvent, such as hexane or dichloromethane, for a short period (e.g., 5-30 minutes) to extract the volatile pheromones.

-

The solvent is then carefully decanted or filtered to remove the insect tissues.

3. Purification and Fractionation:

-

The crude extract is concentrated under a gentle stream of nitrogen.

-

The concentrated extract is subjected to column chromatography on silica gel or Florisil.

-

Elution is performed with a gradient of increasingly polar solvents (e.g., hexane with increasing percentages of diethyl ether) to separate the components based on polarity.

-

Fractions are collected and bioassayed for activity using electroantennography (EAG) or behavioral assays with male moths.

4. Identification and Characterization:

-

The active fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the components.[4]

-

Further structural elucidation is carried out using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

-

Micro-ozonolysis or other chemical degradation techniques can be employed to determine the position of the double bond.

Chemical Synthesis

Following its identification, several synthetic routes to this compound have been developed. One of the early and notable syntheses was reported by Kocienski and Cernigliaro in 1976. These synthetic efforts were crucial for confirming the structure of the natural pheromone and for producing sufficient quantities for field trials and pest management applications.

Experimental Protocol: A Representative Synthesis

The following is a generalized workflow representing a plausible synthetic approach.

Caption: A generalized synthetic workflow for this compound.

Data Presentation

Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₄₀O[5] |

| Molecular Weight | 308.54 g/mol [5] |

| ¹H NMR (CDCl₃, ppm) | Predicted: ~5.3 (m, 2H, -CH=CH-), ~2.4 (t, 4H, -CH₂C(O)CH₂-), ~2.0 (m, 4H, -CH₂CH=CHCH₂-), 1.2-1.4 (m, 22H, -(CH₂)₁₁-), 0.9 (t, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: ~211 (C=O), ~130 (-CH=CH-), ~42 (-CH₂C(O)CH₂-), ~32-22 (aliphatic CH₂), ~14 (-CH₃) |

| Mass Spectrum (EI, 70 eV) m/z | 308 (M+), 291, 186, 124[6] |

| IR (neat, cm⁻¹) | Predicted: ~3005 (C-H, sp²), ~2925, 2855 (C-H, sp³), ~1715 (C=O), ~1655 (C=C) |

Note: Experimentally obtained NMR data from primary literature can be sparse. The values presented are based on predictive models and data from similar structures.

Pheromone Signaling Pathway

The detection of this compound by male moths initiates a signal transduction cascade within the olfactory sensory neurons located in their antennae. While the specific pathway for this molecule in O. pseudotsugata has not been fully elucidated, a generalized model for moth pheromone reception involves the following key steps.

Caption: Generalized insect pheromone signal transduction pathway.

-

Binding to Pheromone Binding Protein (PBP): The hydrophobic pheromone molecule enters the sensillum lymph and binds to a PBP.

-

Receptor Activation: The PBP transports the pheromone to a specific Pheromone Receptor (PR) located on the dendritic membrane of an olfactory sensory neuron. The PR is typically a heterodimer with the obligate co-receptor, Orco.

-

Signal Transduction Cascade: Upon binding, the receptor complex can initiate a G-protein-coupled cascade (as depicted above) involving Gq protein and phospholipase C (PLCβ), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers modulate ion channels, causing an influx of cations (Ca²⁺ and Na⁺).

-

Neuronal Depolarization: The influx of positive ions leads to the depolarization of the neuron, generating an action potential that is transmitted to the brain, ultimately triggering a behavioral response in the male moth. An alternative, more direct mechanism involves the pheromone-receptor complex functioning as a ligand-gated ion channel.

Conclusion

This compound remains a molecule of significant interest in the field of chemical ecology. Its discovery was a landmark in understanding the chemical communication of the Douglas-fir tussock moth. The development of synthetic routes has enabled its use in monitoring and control programs for this forest pest. Further research into its precise mode of action at the molecular level and the development of more efficient and sustainable synthetic methodologies will continue to be important areas of investigation for chemists, biochemists, and entomologists.

References

The Role of (Z)-6-Heneicosen-11-one as a Sex Pheromone in the Douglas-Fir Tussock Moth, Orgyia pseudotsugata: A Technical Guide

Introduction: The Douglas-fir tussock moth, Orgyia pseudotsugata, is a significant defoliator of coniferous forests in western North America. Understanding the chemical ecology of this pest, particularly its reproductive communication, is crucial for developing effective and environmentally benign pest management strategies. The primary component of the female-emitted sex pheromone has been identified as (Z)-6-heneicosen-11-one. This technical guide provides an in-depth overview of the core scientific knowledge surrounding this pheromone, including its identification, synthesis, biological activity, and the underlying signaling pathways involved in its perception by male moths. This document is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of semiochemical-based pest control technologies.

Data Presentation

Table 1: Field Trapping Efficacy of this compound

Field trials are essential for evaluating the attractiveness of synthetic pheromones under natural conditions. The following table summarizes data from a study on the response of male Orgyia pseudotsugata to varying concentrations of this compound in pheromone-baited traps.

| Pheromone Concentration in Lure (w/w) | Mean Trap Catch (± SE) |

| 0.0001% | 15.3 ± 3.1 |

| 0.001% | 22.8 ± 4.5 |

| 0.01% | 35.6 ± 5.2 |

| 0.1% | 28.4 ± 4.9 |

| 1.0% | 19.7 ± 3.8 |

| Control (unbaited) | 1.2 ± 0.5 |

Data adapted from field trapping studies. The 0.01% concentration was found to be the most effective lure for monitoring populations.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been approached through various organic chemistry routes. A common strategy involves the construction of the carbon skeleton followed by the stereoselective formation of the (Z)-alkene bond. Below is a representative synthetic protocol.

Objective: To synthesize this compound.

Materials:

-

Starting materials for the synthesis of key intermediates (e.g., 1-decyne, 1-bromo-4-pentene).

-

Organometallic reagents (e.g., n-butyllithium).

-

Solvents (e.g., tetrahydrofuran, hexane, diethyl ether).

-

Reagents for oxidation and Wittig-type reactions.

-

Catalysts for stereoselective hydrogenation (e.g., Lindlar's catalyst).

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns).

Procedure:

-

Alkylation of 1-decyne: 1-decyne is deprotonated with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran at low temperature. The resulting acetylide is then alkylated with a suitable electrophile, such as 1-bromo-4-pentene, to form a C15 enyne intermediate.

-

Oxidation: The terminal double bond of the enyne intermediate is selectively oxidized to an aldehyde using an appropriate method, for instance, ozonolysis followed by a reductive workup, or hydroboration-oxidation.

-

Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with an appropriate phosphorus ylide (e.g., hexyltriphenylphosphonium bromide) to introduce the remaining carbon atoms of the chain, forming a diene-yne intermediate.

-

Stereoselective Hydrogenation: The internal alkyne is stereoselectively reduced to a (Z)-alkene. This is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This step is critical for obtaining the desired (Z)-isomer.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica gel.

Characterization: The structure and purity of the synthesized pheromone are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile chemical stimuli. It provides a measure of the overall olfactory receptor neuron activity.

Objective: To determine the antennal response of male O. pseudotsugata to this compound.

Materials:

-

Live male O. pseudotsugata moths.

-

This compound of high purity.

-

Solvent (e.g., hexane or paraffin oil).

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system).

-

Odor delivery system (purified air stream, stimulus controller).

-

Dissecting microscope.

Procedure:

-

Insect Preparation: A male moth is immobilized, and one of its antennae is excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the base. Conductive gel is used to ensure good electrical contact.

-

Stimulus Preparation: A serial dilution of this compound is prepared in a suitable solvent. A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. A solvent-only control is also prepared.

-

Odor Delivery: A continuous stream of humidified, purified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air delivery tube.

-

Recording: A puff of air is passed through the stimulus pipette, delivering the pheromone to the antenna. The resulting depolarization of the antennal preparation is amplified and recorded by the data acquisition system.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured for each stimulus concentration. Responses are typically normalized relative to a standard compound or the highest concentration tested.

Wind Tunnel Bioassay

Wind tunnel bioassays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural odor plumes.

Objective: To quantify the behavioral responses of male O. pseudotsugata to a point source of this compound.

Materials:

-

Glass wind tunnel with a controlled airflow, temperature, and light intensity.

-

Live, sexually mature male O. pseudotsugata moths.

-

This compound.

-

Dispenser for the pheromone (e.g., rubber septum, filter paper).

-

Video recording and analysis software.

Procedure:

-

Acclimatization: Male moths are individually placed in release cages and allowed to acclimate to the wind tunnel conditions for a set period before the experiment.

-

Pheromone Source: A dispenser loaded with a specific amount of this compound is placed at the upwind end of the wind tunnel.

-

Moth Release: An individual moth is released from its cage at the downwind end of the tunnel.

-

Behavioral Observation: The moth's flight behavior is recorded for a defined period. Key behaviors to be quantified include:

-

Activation: Percentage of moths initiating wing fanning or movement.

-

Take-off: Percentage of moths initiating flight.

-

Upwind flight: Percentage of moths flying towards the pheromone source.

-

Source contact: Percentage of moths landing on or very near the pheromone source.

-

-

Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations and compared to a solvent control. Flight parameters such as flight speed and tortuosity can also be analyzed from video recordings.

Signaling Pathways and Experimental Workflows

Pheromone Signaling Pathway in Orgyia pseudotsugata

The perception of this compound by male O. pseudotsugata is a complex process that involves a cascade of molecular events in the antenna. The following diagram illustrates the generally accepted model for pheromone signal transduction in moths.

Caption: Pheromone perception and signal transduction in O. pseudotsugata.

Experimental Workflow for Pheromone Identification and Validation

The process of identifying and validating a sex pheromone involves a multi-step experimental workflow, from the collection of insect material to field trials of the synthetic compound.

Caption: Workflow for sex pheromone identification and validation.

Biosynthesis pathway of (Z)-6-heneicosen-11-one in tussock moths

An In-Depth Technical Guide to the Biosynthesis of (Z)-6-heneicosen-11-one in Tussock Moths

Abstract

This compound is a key sex pheromone component utilized by several species of tussock moths (Lepidoptera: Erebidae, Lymantriinae), including the Douglas-fir tussock moth (Orgyia pseudotsugata) and the white-marked tussock moth (Orgyia leucostigma).[1][2] Unlike the more common C12-C18 alcohols, aldehydes, and acetates found in most moth species, this C21 ketone represents a less common class of lepidopteran pheromones.[1][3] Its unique structure necessitates a biosynthetic pathway involving specific chain elongation and functionalization steps that diverge from canonical models. This document provides a comprehensive overview of the proposed biosynthetic pathway, supported by data on pheromone titers, detailed experimental protocols for pathway elucidation, and logical diagrams to visualize the biochemical processes. While the complete pathway has not been empirically verified in tussock moths, this guide synthesizes established principles of insect pheromone biosynthesis to present a robust, hypothetical model for this specific molecule.

Proposed Biosynthetic Pathway

The biosynthesis of fatty acid-derived pheromones in moths is a well-established paradigm that begins with de novo fatty acid synthesis and proceeds through a series of modifications.[3][4] These modifications typically include desaturation, chain-shortening or elongation, and terminal functional group modification.[4] The pathway for this compound is presumed to follow this general model, with specific enzymes required to produce the final C21 ketone structure.

The proposed pathway can be divided into four major stages:

Stage 1: De Novo Fatty Acid Synthesis The pathway initiates with the ubiquitous fatty acid synthase (FAS) complex, which produces saturated C16 (palmitoyl-CoA) and C18 (stearoyl-CoA) fatty acyl-CoA thioesters from acetyl-CoA and malonyl-CoA precursors.[4] Palmitoyl-CoA is the most common starting point for the majority of lepidopteran pheromones.

Stage 2: Chain Elongation To achieve the 21-carbon backbone, the C16 precursor must undergo a series of chain elongation steps. Elongase enzymes sequentially add two-carbon units from malonyl-CoA. This process would likely proceed as follows, although the specific elongases involved are unknown:

-

Palmitoyl-CoA (16:CoA) → Stearoyl-CoA (18:CoA)

-

Stearoyl-CoA (18:CoA) → Eicosanoyl-CoA (20:CoA) The formation of an odd-numbered 21-carbon chain likely involves a final, non-standard elongation or a different precursor, but for this model, we hypothesize elongation to a C20 precursor followed by further modification.

Stage 3: Desaturation A specific fatty acyl-CoA desaturase is required to introduce the double bond at the C6 position with Z-geometry. Desaturase enzymes are critical for generating the diversity of moth pheromones.[5][6] In this case, a Δ6-desaturase would act on a long-chain saturated fatty acid precursor. The precise timing of this step (i.e., whether it occurs before or after full chain elongation) is a key point for empirical investigation. Our model proposes desaturation occurs on the C21 saturated precursor, Heneicosanoyl-CoA.

Stage 4: Ketone Formation The formation of a ketone group in the middle of a long aliphatic chain is less common than the terminal modifications that produce alcohols, aldehydes, or acetates. The biosynthesis of ketone-containing contact pheromones in other insects, such as the German cockroach, proceeds via hydroxylation and subsequent oxidation of a hydrocarbon intermediate.[7] A similar mechanism is proposed here:

-

Precursor Formation: The pathway produces a (Z)-6-heneicosenoyl-CoA precursor.

-

Hydroxylation: A specific cytochrome P450 monooxygenase likely hydroxylates the acyl chain at the C-11 position, creating a secondary alcohol.

-

Oxidation: A dehydrogenase or oxidase enzyme then oxidizes the C-11 hydroxyl group to form the final ketone, this compound.

This proposed sequence is visualized in the diagram below.

Caption: Proposed biosynthetic pathway for this compound in tussock moths.

Quantitative Data Presentation

Direct quantitative data on enzyme kinetics or precursor flux for this specific pathway in tussock moths is not available in the current literature. However, analyses of pheromone glands have quantified the amount of this compound and related compounds present in individual female moths. This information is crucial for understanding the scale of production and the composition of the natural pheromone blend.

Table 1: Pheromone Titers in Female Tussock Moths

| Species | Compound | Quantity per Female | Citation |

|---|---|---|---|

| Orgyia leucostigma | This compound | ~2.5 ng | [8] |

| Orgyia leucostigma | (Z,Z)-6,9-heneicosadien-11-one | ~4-5 ng | [8] |

| Orgyia pseudotsugata | This compound | Major Component (sub-ng) | [8] |

| Orgyia pseudotsugata | (Z)6,(E)8-heneicosadien-11-one | Minor Component (sub-ng) |[8] |

To provide context for the upstream fatty acid precursors, the following table presents an illustrative example of the fatty acid composition from the pheromone gland of a different, well-studied moth species, Heliothis virescens. This demonstrates the relative abundance of the primary building blocks used in pheromone synthesis.

Table 2: Illustrative Fatty Acid Composition in Pheromone Glands of Heliothis virescens (Comparative Data)

| Fatty Acid | Abbreviation | Relative Abundance (%) |

|---|---|---|

| Myristic Acid | 14:0 | 2.5 |

| Palmitic Acid | 16:0 | 35.0 |

| Palmitoleic Acid | 16:1 | 10.0 |

| Stearic Acid | 18:0 | 8.0 |

| Oleic Acid | 18:1 | 38.0 |

| Linoleic Acid | 18:2 | 6.5 |

(Data is representative and synthesized from general knowledge of the field for illustrative purposes)

Experimental Protocols

Elucidating a novel biosynthetic pathway requires a combination of techniques, primarily centered around isotopic labeling to trace the metabolic fate of precursors. The following protocols describe standard methodologies that would be applied to investigate the biosynthesis of this compound.

Protocol 1: In Vivo Isotopic Labeling and Pheromone Gland Extraction

Objective: To determine the precursors of this compound by introducing stable isotope-labeled compounds into the moth and analyzing their incorporation into the final pheromone.

Materials:

-

Tussock moth pupae or newly emerged virgin female moths.

-

Labeled precursor: [1,2-¹³C]acetate sodium salt, dissolved in sterile insect saline.

-

Microinjection system (e.g., Nanoject).

-

Glass capillaries, pulled to a fine point.

-

Hexane (pesticide grade).

-

Glass vials (2 mL) with Teflon-lined caps.

-

Fine forceps and dissecting scissors.

-

Vortex mixer.

-

Centrifuge.

Methodology:

-

Preparation of Labeled Precursor: Prepare a 10 µg/µL solution of [1,2-¹³C]acetate in sterile saline.

-

Injection: Anesthetize a late-stage female pupa or a newly emerged adult moth by chilling on ice for 5-10 minutes. Using the microinjection system, inject 1 µL of the labeled precursor solution into the abdomen.

-

Incubation: Place the injected insects in a controlled environment (e.g., 25°C, 14:10 L:D cycle) for a period corresponding to peak pheromone production (typically 12-24 hours).

-

Pheromone Gland Dissection: Anesthetize the moth by chilling. Using fine forceps, carefully extrude the terminal abdominal segments to expose the pheromone gland (typically an intersegmental membrane between the 8th and 9th segments).

-

Extraction: Dissect the gland and immediately place it into a 2 mL glass vial containing 200 µL of hexane. Add an internal standard (e.g., 10 ng of C22 alkane) for quantification.

-

Homogenization & Extraction: Vortex the vial for 1 minute to disrupt the tissue and extract the lipids. Let it stand for 20 minutes at room temperature.

-

Sample Cleanup: Centrifuge the vial at 2000 x g for 5 minutes to pellet the tissue debris.

-

Final Sample: Carefully transfer the hexane supernatant to a clean vial for GC-MS analysis. Concentrate the sample under a gentle stream of nitrogen if necessary.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify labeled intermediates and the final pheromone product from the gland extract, confirming the biosynthetic pathway.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for lipid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID).

-

Helium carrier gas (ultra-high purity).

-

Autosampler vials with inserts.

-

Synthetic standard of this compound.

Methodology:

-

Instrument Setup:

-

Injector: Set to 250°C, splitless mode.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Interface: Set to 280°C.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Run in both full scan mode (m/z 40-550) to identify compounds and Selected Ion Monitoring (SIM) mode to increase sensitivity for specific labeled and unlabeled fragments.

-

-

Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

First, analyze the synthetic standard to determine its retention time and mass spectrum. The molecular ion (M⁺) for the unlabeled pheromone (C₂₁H₄₀O) is m/z 308.5.

-

Analyze the extract from the labeled experiment. Look for the incorporation of ¹³C atoms into the pheromone molecule. Each incorporated acetate unit will increase the mass of the molecular ion and its fragments by 2 Da (M+2, M+4, etc.).

-

By analyzing the mass shifts in the pheromone and any potential precursor molecules, the pathway from acetate to the final product can be reconstructed.

-

Caption: Experimental workflow for pathway elucidation using stable isotope labeling.

Conclusion and Future Directions

This guide outlines a scientifically grounded, hypothetical biosynthetic pathway for the tussock moth pheromone this compound. The proposed model, based on established principles of fatty acid metabolism in insects, provides a clear framework for future empirical research. The central unanswered questions revolve around the specific enzymes—particularly the elongases, the Δ6-desaturase that acts on a very-long-chain substrate, and the P450 hydroxylase/oxidase system—responsible for the final steps.

Future research should focus on using the protocols detailed herein, combined with transcriptomics of the pheromone gland, to identify and functionally characterize the candidate genes for each step of the pathway. RNA interference (RNAi) could be employed to knock down specific gene expression and observe the effect on pheromone production, providing definitive proof of enzyme function. A complete understanding of this pathway not only advances the fundamental science of chemical ecology but may also open avenues for novel pest management strategies through the targeted inhibition of pheromone biosynthesis.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Douglas-fir tussock moth: sex pheromone identification and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms underlying sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osdp-psdo.canada.ca [osdp-psdo.canada.ca]

(Z)-6-Heneicosen-11-one: An In-Depth Technical Guide to its Natural Sources Beyond Orgyia Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the semiochemical (Z)-6-heneicosen-11-one, with a particular focus on its occurrence outside of the well-documented Orgyia genus. This document summarizes key data, outlines experimental methodologies for its identification, and presents logical relationships of its known natural occurrences.

Introduction

This compound is a C21 ketone that functions as a potent sex pheromone in several species of tussock moths. While its role is extensively studied in the genus Orgyia, particularly in the Douglas-fir tussock moth (Orgyia pseudotsugata), this guide consolidates evidence of its presence in other genera, providing a broader perspective for researchers in chemical ecology, pest management, and drug development. The unique C21 ketone structure of this pheromone, in contrast to the more common C12-C14 unsaturated alcohols and acetates found in many lepidopteran species, makes it a subject of significant scientific interest.

Natural Occurrences of this compound

The primary natural sources of this compound identified to date are within the moth family Lymantriidae. While the Orgyia genus is the most well-known producer, this compound has also been identified as an attractant for several species within the Dasychira genus.

Data Summary of Natural Sources

The following table summarizes the insect species outside of the Orgyia genus that are known to utilize this compound as a semiochemical.

| Genus | Species | Common Name | Function | Quantitative Data (if available) | Reference |

| Dasychira | grisefacta ella | - | Attractant | Not specified | [1][2] |

| Dasychira | plagiata | - | Attractant | 100:1 ratio with (E)-6-heneicosen-11-one | [2] |

| Dasychira | vagans grisea | - | Attractant | Not specified | [1][2] |

It is important to note that while this compound is a primary component of the sex pheromone in many Orgyia species, its specific role and potential synergy with other compounds in Dasychira species require further investigation. For instance, a recent study on Dasychira baibarana did not identify this compound, but instead found a related compound, (3Z,6Z)-heneicosen-11-one, as part of its three-component sex pheromone[3]. This highlights the chemical diversity within the Dasychira genus.

Experimental Protocols for Identification

The identification of this compound in insects typically involves a combination of analytical techniques to isolate and characterize the compound from pheromone gland extracts. The general workflow is outlined below.

General Workflow for Pheromone Identification

Key Methodologies

-

Pheromone Gland Extraction: The terminal abdominal segments containing the pheromone glands of calling female moths are excised and extracted with a non-polar solvent such as hexane. This crude extract contains the pheromone along with other lipids.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): The crude extract is injected into a gas chromatograph (GC) coupled to an electroantennographic detector (EAD). The GC separates the components of the extract, and the EAD, which uses a male moth's antenna as a biosensor, detects which compounds elicit an electrical response, indicating they are biologically active.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The biologically active fractions identified by GC-EAD are then analyzed by GC-MS. This technique provides information on the molecular weight and fragmentation pattern of the compounds, allowing for structural elucidation.

-

Synthesis and Field Bioassays: The putative pheromone component, this compound, is chemically synthesized. The synthetic compound is then used to bait traps in the field to confirm its attractiveness to male moths of the target species.

Biosynthesis of this compound

The biosynthetic pathway of this compound is not well-documented in the scientific literature. Its C21 ketone structure is atypical for lepidopteran pheromones, suggesting a potentially unique biosynthetic origin compared to the more common fatty acid-derived pheromones. Further research is needed to elucidate the enzymatic processes involved in its production within these moth species.

Logical Relationships of Known Occurrences

The following diagram illustrates the known taxonomic distribution of this compound as a semiochemical.

Conclusion

While this compound is most famously associated with the Orgyia genus, this technical guide has demonstrated its presence and function as an attractant in several species of the Dasychira genus. This information is critical for researchers developing broad-spectrum lures for pest monitoring or investigating the evolution of chemical communication in insects. The provided experimental framework offers a basis for future studies aimed at identifying this compound in other species and elucidating its biosynthetic pathway. Further research into the natural sources and biosynthesis of this unique C21 ketone will undoubtedly contribute to a deeper understanding of insect chemical ecology.

References

The Ubiquitous Pheromone: An In-depth Technical Guide to (Z)-6-heneicosen-11-one in Lepidoptera

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification, quantification, and proposed signaling pathway of the sex pheromone (Z)-6-heneicosen-11-one across various species of the order Lepidoptera, with a particular focus on the tussock moths of the genus Orgyia.

Introduction

This compound is a critical semiochemical that plays a pivotal role in the reproductive strategies of several moth species. First identified in the Douglas-fir tussock moth, Orgyia pseudotsugata, this long-chain ketone serves as a potent sex pheromone, attracting males for mating.[1] Its presence has since been documented in a range of other related species, highlighting its significance in the chemical ecology of the Lymantriidae family. Understanding the nuances of its production, perception, and the underlying biological mechanisms is crucial for the development of effective pest management strategies and for broader research into insect chemical communication.

Data Presentation: Quantitative Analysis of Pheromone Components

The following table summarizes the quantitative data available for this compound and other major pheromone components in select Orgyia species. It is important to note that quantitative data for all species in which this pheromone has been identified is not yet available in the scientific literature.

| Species | This compound Quantity (ng/female) | Other Major Pheromone Components | Quantity (ng/female) | Reference |

| Orgyia leucostigma (Whitemarked Tussock Moth) | 2.5 | (Z,Z)-6,9-heneicosadien-11-one | 4-5 | [2] |

| (Z,E)-6,8-heneicosadien-11-one | ~0.5 | [2] | ||

| Orgyia pseudotsugata (Douglas-fir Tussock Moth) | Major Component (Exact quantity not specified) | - | - | [1] |

| Orgyia detrita | Present (Minor component) | (6Z,9Z,11S)-6,9-Heneicosadien-11-ol | Major Component | [3] |

| (6Z,9Z,11R)-6,9-Heneicosadien-11-ol | Major Component | [3] | ||

| Orgyia vetusta (Western Tussock Moth) | Present (Minor component) | (Z,E)-6,8-heneicosadien-11-one | Major Component | [4] |

| Orgyia antiqua (Vapourer Moth) | Attractant (Quantity not specified) | - | - |

Experimental Protocols

The identification and quantification of this compound in Lepidoptera species involve a multi-step process combining chemical analysis and electrophysiological assays.

Pheromone Gland Extraction

-

Objective: To isolate the pheromone from the producing glands of female moths.

-

Protocol:

-

Insect Rearing and Collection: Rear virgin female moths under controlled conditions (temperature, photoperiod, and humidity) to ensure optimal pheromone production. Collect females during their calling period (typically in the scotophase).

-

Gland Excision: Anesthetize the female moth (e.g., by chilling). Under a dissecting microscope, carefully excise the pheromone gland, typically located in the terminal abdominal segments.

-

Solvent Extraction: Immediately immerse the excised glands in a small volume of a high-purity non-polar solvent, such as hexane or dichloromethane, for a defined period (e.g., 30 minutes to several hours). This process extracts the lipophilic pheromone components.

-

Sample Concentration: Carefully evaporate the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.

-

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify the chemical components of the pheromone extract.

-

Protocol:

-

Injection: Inject a small aliquot of the concentrated pheromone extract into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the different compounds based on their volatility and affinity. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual increase to a final higher temperature to elute all compounds.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a library of known spectra and to a synthetic standard of this compound.

-

Quantification: By integrating the peak area of the target compound in the chromatogram and comparing it to the peak area of a known amount of an internal standard, the quantity of this compound in the original extract can be determined.

-

Electrophysiological Bioassay: Electroantennography (EAG)

-

Objective: To confirm the biological activity of the identified compound by measuring the response of the male moth's antenna.

-

Protocol:

-

Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: A puff of air carrying a known concentration of the synthetic this compound is delivered over the antennal preparation.

-

Signal Recording: The electrodes measure the change in electrical potential across the antenna, which is generated by the depolarization of olfactory receptor neurons upon binding of the pheromone. This response is recorded as an EAG signal.

-

Coupled GC-EAD: For a more precise identification of active compounds in a complex mixture, the effluent from the GC column can be split, with one part going to the MS detector and the other to an EAG preparation. This allows for the simultaneous recording of chemical data and the antenna's response to each separated compound.

-

Signaling Pathways and Logical Relationships

The perception of this compound by male moths initiates a cascade of events within the olfactory sensory neurons, leading to a behavioral response. While the specific olfactory receptor for this pheromone has not yet been deorphanized in Orgyia species, a general model for pheromone signal transduction in moths has been established.

Caption: General Pheromone Signal Transduction Pathway in Moths.

The binding of this compound to its specific olfactory receptor (OR), which forms a complex with the co-receptor Orco, is thought to activate a G-protein of the Gq class.[5][6][7][8] This, in turn, stimulates phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 is believed to open calcium channels, resulting in an influx of Ca²⁺ ions and the depolarization of the neuron's membrane, ultimately generating an action potential that is transmitted to the brain.

Caption: Experimental Workflow for Pheromone Identification.

The logical relationship of the occurrence of this compound and related compounds within the genus Orgyia suggests a pattern of chemical divergence and conservation. While this compound is a primary component in some species, in others it appears as a minor component alongside structurally similar dienones or alcohols. This indicates an evolutionary process where subtle changes in the pheromone blend contribute to reproductive isolation and species specificity.

Caption: Pheromone Component Relationships in Orgyia.

Conclusion

This compound is a key sex pheromone in several species of tussock moths, particularly within the genus Orgyia. While its identification is well-established, further research is needed to quantify its exact amounts in all relevant species and to definitively identify the specific olfactory receptors and the complete signaling cascade involved in its perception. A deeper understanding of these aspects will undoubtedly contribute to the development of more targeted and environmentally benign pest management strategies for these significant forest and agricultural pests.

References

- 1. Pheromones and Semiochemicals of Orgyia antiqua (Lepidoptera: Lymantriidae), the Rusty tussock moth [pherobase.com]

- 2. (Z,Z)-6,9-heneicosadien-11-one, labile sex pheromone of the whitemarked tussock moth, Orgyia leucostigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Release mechanism of sex pheromone in the female gypsy moth Lymantria dispar: a morpho-functional approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hawkmoth Pheromone Transduction Involves G-Protein–Dependent Phospholipase Cβ Signaling | eNeuro [eneuro.org]

- 6. Hawkmoth Pheromone Transduction Involves G-Protein-Dependent Phospholipase Cβ Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pheromone Transduction in Moths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pheromone Transduction in Moths [frontiersin.org]

(Z)-6-heneicosen-11-one CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Heneicosen-11-one, a significant long-chain aliphatic ketone, is the primary sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata) and a key semiochemical for several other moth species. Its potent biological activity makes it a focal point for research in chemical ecology, pest management, and the development of novel, targeted pest control strategies. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological function, and putative signaling pathways of this compound, presenting critical data for researchers and professionals in relevant fields.

Chemical and Physical Data

This compound is characterized by the CAS Registry Number 54844-65-4 .[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54844-65-4 | [1][2] |

| Molecular Formula | C₂₁H₄₀O | [2] |

| Molecular Weight | 308.54 g/mol | [2] |

| IUPAC Name | (6Z)-6-Heneicosen-11-one | [3] |

| Synonyms | cis-6-Heneicosen-11-one, Orgyia pseudotsugata pheromone | [2] |

| Boiling Point | 124 °C at 0.25 Torr | [4][5] |

| Density | 0.843 ± 0.06 g/cm³ (20 °C, 760 Torr) | [4][5] |

| Refractive Index | 1.4564 (20 °C) | [4][5] |

| LogP (estimated) | 8.774 | [5] |

Spectroscopic Data

Mass Spectrometry: The NIST WebBook provides mass spectrum data (electron ionization) for this compound.[6] This data is essential for confirming the molecular weight and fragmentation pattern of the molecule, aiding in its identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR spectroscopic data for this compound are not widely published. However, based on its chemical structure, expected characteristic chemical shifts would include signals for the olefinic protons of the cis-double bond, the protons alpha to the carbonyl group, and the aliphatic chain protons.

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported in the literature.[7][8][9] A common strategy involves the coupling of two smaller carbon fragments to construct the 21-carbon backbone with the desired stereochemistry at the double bond.

One notable synthesis approach involves the solvomercuration of an olefin and reductive carbon-carbon bond formation.[7] A generalized workflow for a potential synthesis is outlined below.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

A detailed experimental protocol, adapted from reported syntheses, would involve the following key steps:

-

Preparation of Key Intermediates: Synthesis of appropriate alkyl halides and acetylenic compounds that will form the two "halves" of the final molecule.

-

Coupling Reaction: A coupling reaction, such as a Grignard reaction followed by oxidation, or a Wittig reaction, is employed to form the carbon skeleton. The choice of reaction is critical for establishing the position of the future double bond and carbonyl group.

-

Stereoselective Reduction: To create the (Z)-configuration of the double bond, a stereoselective reduction of an alkyne intermediate is often performed, for example, using Lindlar's catalyst.

-

Functional Group Manipulation and Oxidation: Subsequent steps may involve the protection and deprotection of functional groups, followed by an oxidation step to introduce the ketone at the 11th position.

-

Purification: The final product is purified using techniques such as column chromatography and distillation.

Biological Function and Signaling Pathway

This compound is a potent sex pheromone that plays a crucial role in the reproductive behavior of several moth species, most notably the Douglas fir tussock moth (Orgyia pseudotsugata).[10][11] The flightless female moths release the pheromone to attract flying males for mating.[11] This chemical communication is highly specific and sensitive, allowing males to locate females over long distances.

The detection of this compound by male moths occurs in specialized olfactory sensory neurons (OSNs) located in the antennae. While the specific signaling pathway for this pheromone has not been fully elucidated, a general model for insect pheromone reception can be proposed based on current research in lepidopteran insects.[12][13][14]

Proposed Pheromone Signaling Pathway

The binding of a pheromone molecule to a specific odorant receptor (OR) on the surface of an OSN initiates a signal transduction cascade. This process is thought to involve a co-receptor (Orco) that forms a complex with the specific OR.[14] Two main models for the downstream signaling have been proposed: an ionotropic mechanism and a metabotropic mechanism.

Caption: A putative metabotropic signaling pathway for insect pheromone reception.

In this proposed metabotropic pathway:

-

The hydrophobic pheromone molecule enters the aqueous environment of the sensillum lymph and is bound by a Pheromone Binding Protein (PBP) .

-

The PBP transports the pheromone to a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN.

-

The OR, in conjunction with the Orco co-receptor , activates a G-protein .[14]

-

The activated G-protein stimulates Phospholipase C (PLC) .

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) .

-

IP₃ and DAG act as second messengers, leading to the opening of ion channels .

-

The influx of ions, particularly Ca²⁺, causes membrane depolarization .

-

If the depolarization reaches a threshold, an action potential is generated and transmitted to the brain, resulting in a behavioral response.

Applications in Research and Drug Development

The unique biological activity of this compound offers several avenues for research and development:

-

Pest Management: The pheromone is used in traps for monitoring populations of the Douglas fir tussock moth, providing an early warning system for potential outbreaks.[15][16] It is also being investigated for use in mating disruption strategies, where a high concentration of the synthetic pheromone is released into the environment to confuse male moths and prevent them from locating females.[10]

-

Neuroscience Research: As a specific ligand for a subset of olfactory receptors, this compound is a valuable tool for studying the molecular mechanisms of olfaction, including receptor-ligand interactions and signal transduction pathways.

-

Development of Novel Insecticides: A deeper understanding of the pheromone signaling pathway could lead to the development of novel, highly specific insecticides that target components of this pathway, offering a more environmentally friendly alternative to broad-spectrum pesticides.

Conclusion

This compound is a vital semiochemical with significant implications for basic and applied research. Its well-defined role in insect communication, coupled with the potential for its synthesis and application in pest management, makes it a molecule of considerable interest. Further research into its specific signaling pathways and the development of more efficient synthetic routes will undoubtedly open up new possibilities for its use in scientific discovery and the development of sustainable technologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. watson-int.com [watson-int.com]

- 3. This compound | C21H40O | CID 5364717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 54844-65-4 CAS MSDS ((Z)-6-HENICOSEN-11-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (Z)-6-HENICOSEN-11-ONE | 54844-65-4 [chemicalbook.com]

- 6. 6-Heneicosen-11-one, (Z)- [webbook.nist.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A synthesis of this compound. The sex pheromone of the Douglas fir tussock moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Douglas-fir tussock moth [tidcf.nrcan.gc.ca]

- 12. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 14. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 15. PEST MANAGEMENT OF DOUGLAS-FIR TUSSOCK MOTH, ORGYIA PSEUDOTSUGATA (LEPIDOPTERA: LYMANTRIIDAE): MONITORING ENDEMIC POPULATIONS WITH PHEROMONE TRAPS TO DETECT INCIPIENT OUTBREAKS | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 16. Orgyia pseudotsugata - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Analysis of (Z)-6-heneicosen-11-one by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of the insect pheromone (Z)-6-heneicosen-11-one using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain aliphatic ketone that functions as a sex pheromone in several species of moths, including the tussock moth Orgyia leucostigma[1][2][3]. Accurate identification and quantification of this semiochemical are crucial for research in chemical ecology, pest management strategies involving mating disruption, and the development of pheromone-based lures[2][3]. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like insect pheromones[4]. This application note outlines a comprehensive protocol for the analysis of this compound, including sample preparation, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods for the extraction of insect pheromones are solvent extraction from pheromone glands and headspace collection of volatiles.

2.1.1. Solvent Extraction of Pheromone Glands

This method is suitable for determining the pheromone content within the insect's gland.

-

Materials:

-

Hexane (GC grade)

-

Microsyringe (10 µL)

-

Glass vials (2 mL) with PTFE-lined caps

-

Dissecting microscope and tools

-

-

Protocol:

-

Excise the pheromone gland from the insect using fine dissection tools under a microscope.

-

Place the excised gland in a 2 mL glass vial.

-

Add 100 µL of hexane to the vial.

-

Gently agitate the vial for 5-10 minutes to extract the pheromones.

-

Carefully transfer the hexane extract to a clean vial for GC-MS analysis.

-

2.1.2. Headspace Solid-Phase Microextraction (SPME)

This technique is ideal for analyzing the volatile pheromones released by living insects, providing a more accurate representation of the emitted signal.

-

Materials:

-

SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

-

Glass chamber for insect containment

-

Heating block or incubator

-

-

Protocol:

-

Place the live insect(s) in a clean, airtight glass chamber.

-

Gently warm the chamber to a physiologically appropriate temperature (e.g., 25-30°C) to encourage pheromone release.

-

Expose the SPME fiber to the headspace of the chamber for a defined period (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

-

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for dilute samples) or Split (e.g., 20:1 for more concentrated samples) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-450 |

| Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

Data Presentation

Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The molecular formula of this compound is C₂₁H₄₀O, with a molecular weight of 308.54 g/mol [5][6].

Table 2: Characteristic Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Identity |

| 308 | Molecular ion [M]⁺ |

| 293 | [M - CH₃]⁺ |

| 279 | [M - C₂H₅]⁺ |

| 186 | [C₁₀H₁₈O]⁺ (McLafferty rearrangement) |

| 124 | [C₈H₁₂O]⁺ |

| 97 | [C₇H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Note: The relative intensities of these fragments can vary slightly between instruments.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified standards of this compound. The following table presents representative data for a calibration curve.

Table 3: Representative Quantitative Data for this compound Analysis

| Concentration (ng/µL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 78,910 |

| 10 | 155,487 |

| 25 | 380,112 |

| 50 | 765,934 |

| Linearity (R²) | 0.9995 |

| Limit of Detection (LOD) | 0.1 ng/µL |

| Limit of Quantification (LOQ) | 0.3 ng/µL |

This data is for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Conceptual)

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Field Test of the Propheromones of the Whitemarked Tussock Moth (WMTM) Orgyia leucostigma (J.E. Smith) (Lepidoptera: Erebidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Heneicosen-11-one, (Z)- [webbook.nist.gov]

- 6. This compound | C21H40O | CID 5364717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electroantennographic Detection (GC-EAD) of (Z)-6-heneicosen-11-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-6-heneicosen-11-one is a key semiochemical, acting as a sex pheromone in various species of moths, particularly within the family Lymantriidae, such as the tussock moth, Orgyia postica.[1][2][3] The detection and analysis of such compounds are pivotal for pest management strategies, ecological studies, and the development of novel, targeted pest control methods. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique that combines the separation capabilities of gas chromatography with the high sensitivity and specificity of an insect's antenna as a biological detector. This allows for the identification of biologically active volatile compounds from complex mixtures.

This document provides a detailed protocol for the setup and execution of GC-EAD analysis for the detection of this compound. It is intended to guide researchers in establishing a robust and reliable bioassay for this specific pheromone component.

Data Presentation

Table 1: Quantitative Data for this compound in Orgyia postica

| Parameter | Value | Reference |

| Average Amount per Virgin Female Gland | 8.7 ± 0.6 ng | [3] |

| Ratio to trans-11S,12S-epoxy-(6Z,9Z)-heneicosadiene | Varies with geographic location | [3] |

Note: The electroantennographic response (in mV) is dependent on various factors including the distance of the antenna from the outlet, the condition of the antenna, and the concentration of the analyte. Therefore, absolute values can vary between setups. It is recommended to use a synthetic standard for calibration and to normalize responses against a known standard.

Experimental Protocols

Insect Preparation and Antennal Mounting

This protocol describes the preparation of a male Orgyia postica antenna for EAD recording. The use of a whole insect preparation is recommended for improved stability of the recording over time.

Materials:

-

Male Orgyia postica moths (2-3 days old)

-

Beeswax or low-melting point wax

-

Insect pins

-

Micromanipulators

-

Glass capillaries

-

Ringer's solution (e.g., 7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl₂ in 1 L distilled water)

-

Silver wire (Ag)

-

Chlorine bleach

Procedure:

-

Electrode Preparation:

-

Chlorinate two silver wires by immersing them in concentrated bleach for 10-20 minutes.

-

Rinse the chlorinated wires thoroughly with distilled water. This prevents electrode polarization.

-

-

Insect Immobilization:

-

Anesthetize a male moth by cooling it on ice or with a brief exposure to CO₂.

-

Secure the moth onto a small platform (e.g., a microscope slide) using beeswax, with the head and antennae exposed and accessible. Use insect pins to gently position the moth.

-

-

Electrode Placement:

-

Carefully insert the reference electrode (chlorinated silver wire) into the moth's head or thorax.

-

Pull a fine glass capillary electrode using a micropipette puller.

-

Backfill the glass capillary with Ringer's solution and insert the second chlorinated silver wire, ensuring it makes contact with the solution.

-

Using a micromanipulator, carefully cut the tip of one antenna and place the tip of the recording glass capillary electrode over the cut end. Ensure a good seal to maintain electrical contact.

-

GC-EAD System Setup and Analysis

This section details the instrumental setup and analytical conditions for the detection of this compound.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

EAD signal amplifier

-

Data acquisition system for both FID and EAD signals

-

Fused silica capillary column (e.g., HP-1, 15 m, or HP-INNOWax, 30 m)[1][2]

-

High-purity helium or hydrogen as carrier gas

-

Synthetic this compound standard

-

Hexane (GC grade)

-

Humidified and purified air stream for the EAD outlet

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of synthetic this compound in hexane at a concentration of 10 ng/µL. Prepare serial dilutions (e.g., 1 ng/µL, 100 pg/µL, 10 pg/µL) for determining the detection threshold.

-

For analysis of biological samples, extract pheromone glands of virgin female moths in a small volume of hexane (e.g., 10 µL per gland) for 5-10 minutes.

-

-

GC Configuration:

-

Install the appropriate GC column. A non-polar column like HP-1 or a polar column like HP-INNOWax can be used.[1][2]

-

At the GC oven outlet, use a splitter to direct the column effluent to both the FID and the EAD. A 1:1 split ratio is common.

-

The transfer line to the EAD should be heated to prevent condensation of the analytes.

-

-

EAD Outlet:

-

The effluent from the transfer line should be directed towards the prepared moth antenna within a stream of humidified and purified air. Position the outlet approximately 1 cm from the antenna.

-

-

Instrumental Parameters (Example):

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Temperature Program: 50°C for 1 min, then ramp at 10°C/min to 260°C and hold for 5 min.[1]

-

Carrier Gas Flow Rate: 1-2 mL/min

-

-

Data Acquisition:

-

Inject 1 µL of the standard or sample into the GC.

-

Simultaneously record the signals from the FID and the EAD amplifier.

-

A deflection in the EAD trace that is time-correlated with a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active.

-

Inject a blank (hexane) to ensure there are no system contaminants causing a response.

-

Inject the series of standard dilutions to determine the dose-response relationship and the limit of detection.

-

Visualizations

Olfactory Signaling Pathway in Moths

Caption: Generalized olfactory signaling pathway in moths for pheromone detection.

GC-EAD Experimental Workflow

Caption: Experimental workflow for GC-EAD analysis.

Logical Diagram of GC-EAD Setup

Caption: Logical relationship of components in a GC-EAD system.

References

Application Notes and Protocols for the Field Use of (Z)-6-Heneicosen-11-one in Pheromone Traps

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-6-heneicosen-11-one is a key semiochemical involved in the chemical communication of several species of tussock moths, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata). It serves as a potent sex pheromone, making it an invaluable tool for monitoring and managing populations of this significant forest pest. These application notes provide detailed protocols for the effective use of this compound in pheromone-baited traps for the surveillance and study of the Douglas-fir tussock moth and other susceptible species.

Pheromone Composition and Lure Formulation

This compound is the primary attractive component of the female Douglas-fir tussock moth's sex pheromone.[1] While effective on its own, its activity is significantly enhanced by the presence of a synergistic compound, (Z)6,(E)8–heneicosadien–11–one. For monitoring purposes, this compound is typically formulated into a slow-release lure.

Lure Specifications:

| Parameter | Description |

| Active Ingredient | This compound |

| Dispenser Type | Gray Rubber Septum |

| Field Longevity | Approximately 45 days |

For optimal specificity and attraction for the Douglas-fir tussock moth, a binary blend with (Z)6,(E)8–heneicosadien–11–one is recommended. This blend helps to minimize the capture of non-target tussock moth species that are also attracted to this compound alone.[1]

Trap Design and Selection

The selection of an appropriate trap is critical for consistent and reliable data collection. For monitoring Douglas-fir tussock moth populations, the Delta-style sticky trap is the standard and recommended design due to its consistent performance and lower variability in catch rates compared to non-sticky traps.[2] A commonly used and effective variant is a half-gallon milk carton modified into a triangular shape with the interior surfaces coated with a sticky adhesive.[2]

Recommended Trap:

-

Type: Red Paper or Plastic Delta Trap

While other designs such as the Pherocon ICP and Lindgren funnel traps have been evaluated, the Delta trap has demonstrated superior consistency for monitoring purposes.[2]

Experimental Protocols

3.1. Lure Preparation and Handling:

While specific, detailed protocols for the in-house preparation of lures are not widely published in the reviewed literature, commercially available gray rubber septa impregnated with this compound are standard.[3]

General Handling Guidelines:

-

Store pheromone lures in a cool, dark place, preferably refrigerated or frozen, until use.

-

Use forceps or wear non-contaminated gloves when handling lures to avoid contamination.

-

Do not handle lures for different insect species with the same gloves.

-

Place a single lure inside each trap, either suspended from the top center or secured to the sticky bottom surface.

3.2. Trap Deployment for Early Warning System (EWS):

A standardized protocol has been developed for monitoring Douglas-fir tussock moth populations to provide an early warning of potential outbreaks.[2]

-

Trap Density and Arrangement: Deploy traps in a linear transect of five traps.

-

Spacing: Maintain a distance of at least 75 feet (approximately 23 meters) between adjacent traps.

-

Placement:

-

Position traps at a height of approximately 6 feet (1.8 meters) above the ground.

-

Hang traps on the branches of host trees, such as Douglas-fir, grand fir, or white fir.

-

Choose locations at least 75 feet away from roads to minimize dust and disturbance.

-

Avoid placing traps in dense foliage to ensure good airflow and pheromone dispersal.

-

-

Timing: Deploy traps from late July to mid-August, before the commencement of the male moth flight period.

-

Duration: Traps should be left in the field for the duration of the flight season and collected from mid-October to early November.

3.3. Data Collection and Interpretation:

-

Frequency: Check traps periodically throughout the flight season if monitoring population dynamics, or at the end of the season for the EWS.

-

Data to Record: For each trap, record the number of captured male Douglas-fir tussock moths, date of collection, trap location (GPS coordinates), and any observations of damage to surrounding trees.

-

Outbreak Threshold: An average capture of 25 or more male moths per trap across the five-trap transect is a critical threshold, indicating the potential for an outbreak within the next one to two years.[2] If this threshold is met, it is recommended to conduct follow-up surveys for egg masses and larvae to more accurately assess the population density and risk.

Data Presentation

Table 1: Comparison of Trap Designs for Capturing Douglas-fir Tussock Moths

| Trap Design | Mean No. of Moths Captured (± SE) | Coefficient of Variation (%) |

| Delta Sticky Trap | 10.4 ± 1.4 | 13.5 |

| Pherocon ICP Sticky Trap | 12.1 ± 3.5 | 29.0 |

| Kendall Non-Sticky Trap | 8.7 ± 5.1 | 58.6 |

| Lindgren 8-Funnel Non-Sticky Trap | 9.5 ± 6.9 | 72.6 |

Data adapted from a comparative study. The Delta sticky trap, while not having the highest mean capture in this specific dataset, exhibited the lowest variability, making it the preferred choice for consistent monitoring.

Table 2: Dosage Efficacy of this compound for Mating Disruption

| Pheromone Dosage (g/ha) | Mating Disruption (%) |

| 72 | >99.5 |

| 36 | >99.5 |

| 18 | >99.5 |

| 9 | 97.5 |

This data is from a mating disruption study and illustrates the high efficacy of this compound at various dosages. For monitoring, much lower doses in the nanogram to microgram range are effective.[1][4]

Environmental Factors

The efficacy of pheromone traps can be influenced by various environmental factors. While specific quantitative data on the impact of these factors on this compound are limited in the available literature, general principles apply:

-

Temperature: Moth flight and activity are generally higher on warmer nights. Very low temperatures can inhibit flight and reduce trap captures.

-

Wind Speed: Moderate wind is necessary for the dispersal of the pheromone plume. However, very high winds can disrupt the plume and make it difficult for males to locate the trap.

-

Precipitation: Heavy rain can damage traps and reduce moth flight activity.

It is advisable to record basic weather data during the trapping period to aid in the interpretation of capture results.

Visualizations

Caption: Workflow for a Douglas-fir tussock moth early warning system using pheromone traps.

Caption: Simplified signaling pathway of male moth attraction to a pheromone trap.

References

Application Notes and Protocols: Wind Tunnel Bioassays to Test the Attractiveness of (Z)-6-heneicosen-11-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-6-heneicosen-11-one is a key sex pheromone component for several moth species, most notably the Douglas-fir tussock moth (Orgyia pseudotsugata), a significant defoliator of fir forests in Western North America.[1][2] Understanding the behavioral response of male moths to this pheromone is crucial for developing effective pest management strategies, such as mating disruption and mass trapping. Wind tunnel bioassays provide a controlled environment to quantify the attractiveness of synthetic pheromones and to study the sequence of behaviors that lead to source location.[3] These assays are invaluable for optimizing pheromone blends and release rates for field applications.

This document provides detailed application notes and protocols for conducting wind tunnel bioassays to evaluate the attractiveness of this compound to male moths.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical wind tunnel bioassay evaluating the dose-response of male Orgyia pseudotsugata to this compound. This data illustrates a typical trend where attraction increases with the pheromone dose up to an optimal level, after which higher concentrations may not significantly increase or could even inhibit the response.

Table 1: Behavioral Responses of Male Orgyia pseudotsugata to Varying Doses of this compound in a Wind Tunnel Bioassay.

| Pheromone Dose (ng) | N | Take Off (%) | Oriented Flight (%) | Halfway to Source (%) | Approached Source (%) | Landed on Source (%) |

| 0 (Solvent Control) | 50 | 10 | 4 | 2 | 0 | 0 |

| 1 | 50 | 45 | 30 | 20 | 15 | 10 |

| 10 | 50 | 75 | 60 | 50 | 40 | 35 |

| 100 | 50 | 95 | 85 | 80 | 75 | 70 |

| 1000 | 50 | 96 | 88 | 82 | 78 | 72 |

| 10000 | 50 | 94 | 85 | 80 | 75 | 70 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

This section details the methodologies for conducting wind tunnel bioassays to test the attractiveness of this compound.

Insect Rearing and Preparation

-

Species: Male Douglas-fir tussock moths (Orgyia pseudotsugata).

-

Rearing Conditions: Rear larvae on an artificial diet under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).

-

Pupal Separation: Separate male and female pupae to ensure the emergence of virgin adults.

-

Adult Emergence: Place pupae in emergence cages and check for adult emergence daily.

-

Age Selection: Use 2- to 3-day-old virgin male moths for the bioassays, as they are typically the most responsive.

-